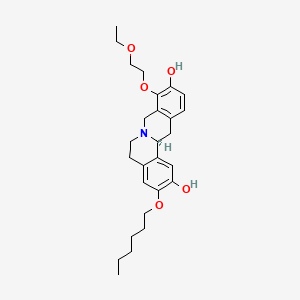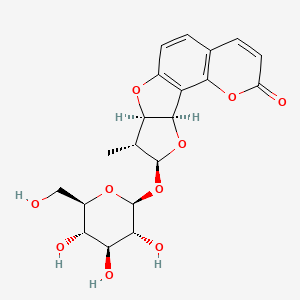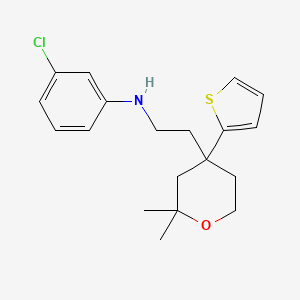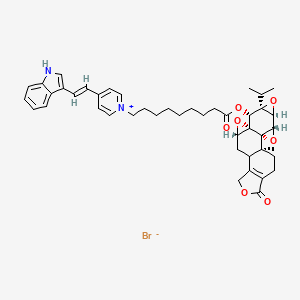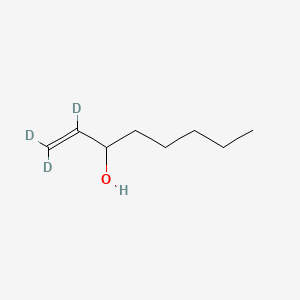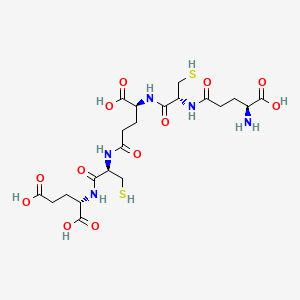
Iso-phytochelatin 2 (Glu)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-phytochelatin 2 (Glu) is a chelating peptide with the general structure (γ-Glu-Cys)n-Gly. It is induced by heavy metals in higher plants and fungi . This compound plays a crucial role in heavy metal detoxification by binding to metal ions and facilitating their sequestration in plant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iso-phytochelatin 2 (Glu) can be synthesized through peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, specifically glutamic acid, cysteine, and glycine, to form the desired peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Iso-phytochelatin 2 (Glu) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce the peptide by sequentially adding amino acids under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Iso-phytochelatin 2 (Glu) primarily undergoes chelation reactions with heavy metal ions. This involves the formation of stable complexes between the peptide and metal ions, such as cadmium, lead, and arsenic .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The peptide’s thiol and carboxyl groups play a crucial role in binding to the metal ions, forming stable complexes .
Major Products Formed
The major products formed from these reactions are metal-peptide complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are safely sequestered away from the cytosol .
Wissenschaftliche Forschungsanwendungen
Iso-phytochelatin 2 (Glu) has several scientific research applications:
Wirkmechanismus
Iso-phytochelatin 2 (Glu) exerts its effects through chelation of heavy metal ions. The peptide binds to metal ions via its thiol and carboxyl groups, forming stable complexes. These complexes are then transported into the vacuole of plant cells, where the metal ions are sequestered away from the cytosol . This mechanism helps protect the plant cells from metal toxicity and maintains metal homeostasis .
Vergleich Mit ähnlichen Verbindungen
Iso-phytochelatin 2 (Glu) is similar to other phytochelatins, such as:
Phytochelatin: (γ-Glu-Cys)n-Gly, found in many organisms.
Homophytochelatin: (γ-Glu-Cys)n-Ala, found in legumes.
Desglycine phytochelatin: (γ-Glu-Cys)n, found in maize and yeasts.
Hydroxymethyl-phytochelatin: (γ-Glu-Cys)n-Ser, found in grasses.
Iso-phytochelatin 2 (Glu) is unique due to its specific amino acid sequence and its ability to bind to a wide range of heavy metal ions .
Eigenschaften
Molekularformel |
C21H33N5O12S2 |
|---|---|
Molekulargewicht |
611.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(4S)-4-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H33N5O12S2/c22-9(19(33)34)1-4-14(27)23-12(7-39)17(31)25-10(20(35)36)2-5-15(28)24-13(8-40)18(32)26-11(21(37)38)3-6-16(29)30/h9-13,39-40H,1-8,22H2,(H,23,27)(H,24,28)(H,25,31)(H,26,32)(H,29,30)(H,33,34)(H,35,36)(H,37,38)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
MUIHHKRFEPPVJI-VLJOUNFMSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


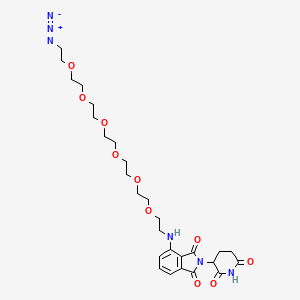
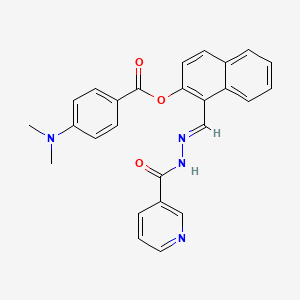
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)



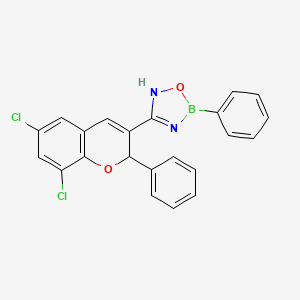
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
